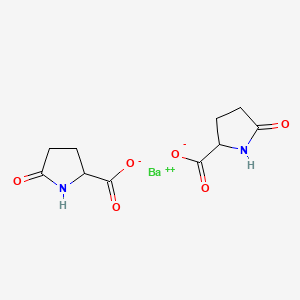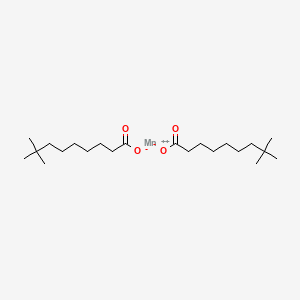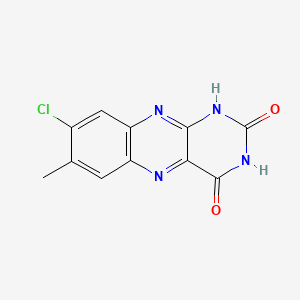
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- is a heterocyclic compound that belongs to the pteridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- typically involves multi-step organic reactions. Common starting materials include substituted anilines and pyrimidines. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the heterocyclic ring structure.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pteridines.
Scientific Research Applications
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Folic Acid: A well-known pteridine derivative with essential biological functions.
Methotrexate: A pteridine-based drug used in cancer therapy.
Uniqueness
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its 8-chloro and 7-methyl groups may enhance its stability, reactivity, or interaction with biological targets compared to other pteridine derivatives.
Properties
CAS No. |
63528-80-3 |
|---|---|
Molecular Formula |
C11H7ClN4O2 |
Molecular Weight |
262.65 g/mol |
IUPAC Name |
8-chloro-7-methyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H7ClN4O2/c1-4-2-6-7(3-5(4)12)14-9-8(13-6)10(17)16-11(18)15-9/h2-3H,1H3,(H2,14,15,16,17,18) |
InChI Key |
BTVZKHGJJDVHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C3C(=N2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



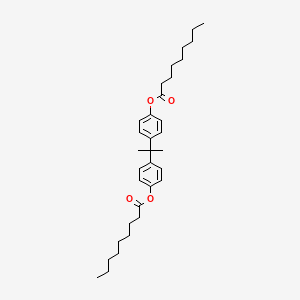


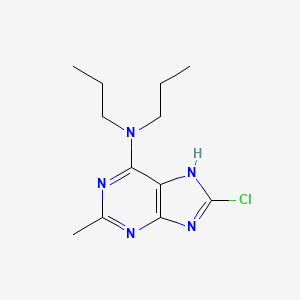
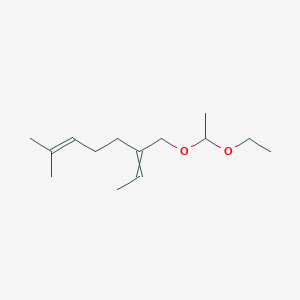

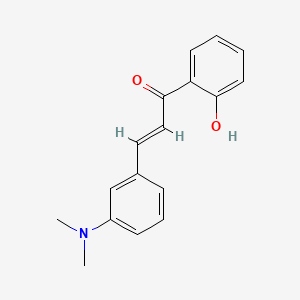
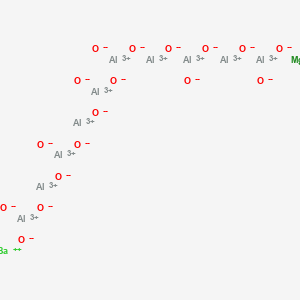
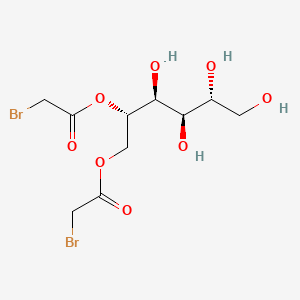
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)

